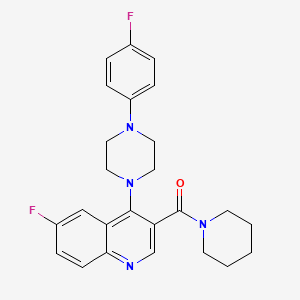
(6-Fluoro-4-(4-(4-fluorophenyl)piperazin-1-yl)quinolin-3-yl)(piperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains a quinoline group, which is a heterocyclic aromatic organic compound. It also contains two piperazine rings, which are common in many pharmaceuticals, and two fluorophenyl groups, which can influence the compound’s reactivity and biological activity .
Molecular Structure Analysis
The compound’s structure includes a quinoline ring, two piperazine rings, and two fluorophenyl groups. These groups could potentially influence the compound’s reactivity, stability, and interactions with other molecules .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. Factors such as polarity, solubility, melting point, and boiling point would be influenced by these groups .Applications De Recherche Scientifique
Antimicrobial Efficacy and Structural Activity Relationships
Research has highlighted the critical role of structural modifications in fluoroquinolones to enhance their antimicrobial efficacy. For example, the introduction of specific substituents at the C-7 and C-8 positions significantly impacts their activity against Gram-positive and Gram-negative bacteria. Such modifications aim to optimize oral absorption, increase serum half-life, and enhance overall potency without introducing adverse side effects commonly associated with this drug class. Studies have focused on synthesizing new derivatives to overcome resistance mechanisms and improve pharmacokinetic properties (Domagala, 1994; Laborde et al., 1993).
Novel Therapeutic Applications
Beyond traditional antimicrobial applications, fluoroquinolone derivatives are being explored for novel therapeutic uses. For instance, specific modifications have been studied for their potential in treating various forms of cancer, showcasing the versatility of this compound class. The synthesis of compounds with enhanced metabolic stability and potent cytotoxic activity against cancer cell lines underscores the potential of fluoroquinolone derivatives in oncology (Perreault et al., 2017). Furthermore, the exploration of fluoroquinolones in modulating serotonin receptors highlights the potential for developing new treatments for neurological and psychiatric disorders (Vacher et al., 1999).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
[6-fluoro-4-[4-(4-fluorophenyl)piperazin-1-yl]quinolin-3-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26F2N4O/c26-18-4-7-20(8-5-18)29-12-14-30(15-13-29)24-21-16-19(27)6-9-23(21)28-17-22(24)25(32)31-10-2-1-3-11-31/h4-9,16-17H,1-3,10-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUCQWFTVASKBEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CN=C3C=CC(=CC3=C2N4CCN(CC4)C5=CC=C(C=C5)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26F2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
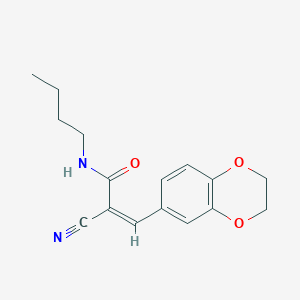
![Methyl 2-bromo-3-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B2966698.png)
![1-({4-[2-(4-methoxyphenyl)acetamido]phenyl}methyl)-N-phenyl-1H-imidazole-4-carboxamide](/img/structure/B2966699.png)
![Methyl({[4-(morpholin-4-yl)phenyl]methyl})(prop-2-yn-1-yl)amine](/img/structure/B2966700.png)
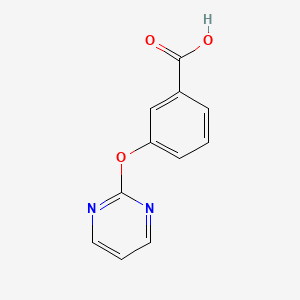

![5-((4-Benzylpiperazin-1-yl)(3,4-difluorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2966708.png)
![5-((4-Fluorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2966709.png)

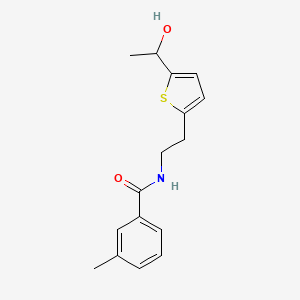
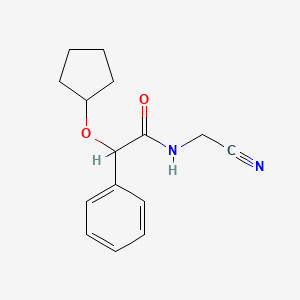

![2-[(1-Pyrazin-2-ylpiperidin-4-yl)methoxy]pyridine-4-carbonitrile](/img/structure/B2966714.png)
![3-Chloro-7-[5-(2,4-dichlorophenyl)-2-furyl]-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2966717.png)
